molecular formula C10H19ClN2 B3086385 (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride CAS No. 1158771-11-9

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride

Cat. No.: B3086385
CAS No.: 1158771-11-9
M. Wt: 202.72 g/mol
InChI Key: BSBLJMLIIQQORL-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a chemical compound with a complex structure that includes a butan-2-yl group, a 1-methyl-1H-pyrrol-2-yl group, and an amine hydrochloride

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. These interactions can lead to changes in the conformation or activity of the target, resulting in altered cellular functions .

Biochemical Pathways

The specific biochemical pathways affected by (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride are not known at this time. Pyrrole derivatives can affect a wide range of biochemical pathways depending on their specific targets. They have been found to have antimicrobial, anti-inflammatory, and analgesic activities, among others .

Result of Action

The molecular and cellular effects of This compoundGiven the diverse biological activities of pyrrole derivatives, the effects could potentially be wide-ranging, depending on the specific targets and pathways involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride typically involves the reaction of butan-2-amine with 1-methyl-1H-pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar in structure but lacks the hydrochloride component.

    (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride: Shares the pyrrole and amine groups but differs in the alkyl chain length.

Uniqueness

(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.ClH/c1-4-9(2)11-8-10-6-5-7-12(10)3;/h5-7,9,11H,4,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBLJMLIIQQORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CN1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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